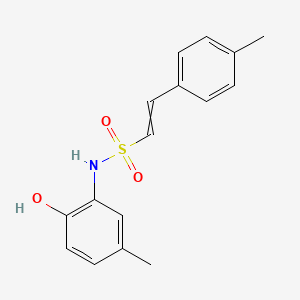

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Description

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a styrenyl sulfonamide backbone with methyl and hydroxyl substituents on its aromatic rings. The presence of a hydroxyl group at the 2-position of the phenylamine moiety and methyl groups at the 5-position (on the aniline ring) and 4-position (on the styrenyl ring) may influence solubility, electronic properties, and target binding compared to analogs with differing substituents.

Properties

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-11-13(2)5-8-16(15)18/h3-11,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQURKSLGNAQTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a styrene-like structure, which contributes to its biological activity. The presence of hydroxyl and methyl groups enhances its solubility and reactivity.

1. Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown:

- Inhibition of Cell Proliferation : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| CA-4 | MCF-7 | 3.9 |

| 9q | MDA-MB-231 | 23–33 |

The mechanism through which this compound exerts its biological effects may involve:

- Tubulin Destabilization : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells . Flow cytometry results suggest that these compounds can arrest the cell cycle at the G2/M phase, triggering apoptotic pathways.

Case Studies

Several studies have highlighted the effectiveness of sulfonamide derivatives in cancer treatment:

- Study on Antitumor Activity : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an effective antitumor agent .

Stability and Pharmacokinetics

Understanding the stability of this compound under physiological conditions is crucial for its therapeutic application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

While direct activity data for the target compound are unavailable, structurally related compounds demonstrate diverse biological effects:

- Anti-inflammatory activity: 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (a non-sulfonamide analog) showed potent anti-inflammatory activity (IC50 = 11.6 μM) via macrophage inflammation suppression . This highlights how replacing the sulfonamide group with a pyridazinone ring alters mechanism and potency.

Physicochemical Properties

Substituents critically influence physicochemical parameters:

*Estimated using computational tools (e.g., ChemAxon).

Analysis :

- The target compound’s hydroxyl group may improve aqueous solubility compared to fully alkylated analogs (e.g., ZINC1398363) but reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.